5-(4-chlorophenyl)-3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, substituted with a 4-chlorophenyl group and a 4-methoxyphenylmethyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and guanidine, under acidic or basic conditions.
Substitution Reactions: The thieno[2,3-d]pyrimidine core is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl and 4-methoxyphenylmethyl groups. Common reagents for these reactions include chlorinating agents and methoxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Chlorinating agents, methoxylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
5-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its possible biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions in cells.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmacology: Research on the compound’s pharmacokinetics and pharmacodynamics helps in understanding its behavior in biological systems.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLOROPHENYL)-5-(2-METHOXYPHENYL)-2,4-PENTADIENENITRILE: This compound shares structural similarities with 5-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE, particularly in the presence of chlorophenyl and methoxyphenyl groups.
Uniqueness
The uniqueness of 5-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE lies in its thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Properties
Molecular Formula |
C20H15ClN2O2S |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H15ClN2O2S/c1-25-16-8-2-13(3-9-16)10-23-12-22-19-18(20(23)24)17(11-26-19)14-4-6-15(21)7-5-14/h2-9,11-12H,10H2,1H3 |
InChI Key |
PEVHFPPZPDMFEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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